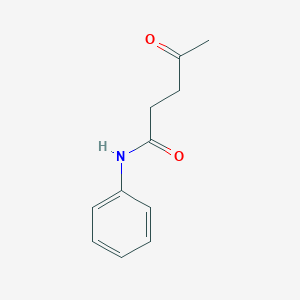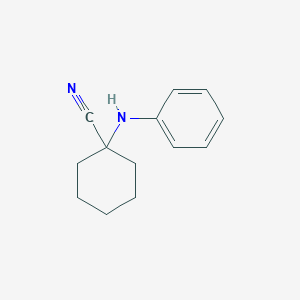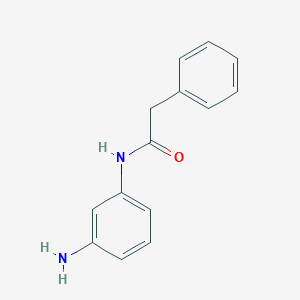
N-(3-aminophenyl)-2-phenylacetamide
Vue d'ensemble
Description
“N-(3-Aminophenyl)acetamide” is a compound with the molecular formula C8H10N2O . It is also known by other names such as 3’-Aminoacetanilide, M-AMINOACETANILIDE, and 3-Acetamidoaniline . It is described as a gray solid .
Molecular Structure Analysis
The molecular structure of “N-(3-Aminophenyl)acetamide” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)acetamide” has a molecular weight of 150.18 g/mol .
Applications De Recherche Scientifique
1. Mass Spectrometry
- Application : N-(3-aminophenyl)-2-phenylacetamide and its derivatives are used in mass spectrometry experiments to study the fragmentation of protonated compounds .
- Method : The compounds are protonated and then subjected to collision-induced dissociation tandem mass spectrometry experiments . The ions formed through nitrogen-oxygen (N–O) exchange are observed when there is an electron-donating group located at the anilide ring .
- Results : The study found that the rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
2. Synthesis of N-Arylamides
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .
- Method : The synthesis involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines . The requisite amidine substrates are prepared from amines and nitriles by applying the Pinner reaction approach .
- Results : The overall process is the conversion of nitriles to acetanilide and N-arylamides . As an application of the protocol, the preparation of paracetamol from 4-cyanophenol is also described .
3. Synthesis of Europium Complexes
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of europium complexes .
- Method : The method involves the synthesis, characterization, and study of the photophysical properties of a series of europium complexes based on three aminophenyl-based polyfluorinated β-diketonates .
- Results : The results of the study are not provided in the source .
4. Preparation of Aromatic Polyimides
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the preparation of aromatic polyimides . These polyimides are soluble in various solvents and exhibit excellent thermal stability, making them attractive for practical applications .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides .
5. Sensing Applications
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
6. Synthesis of Conductive Molecularly Imprinted Polymers
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of conductive molecularly imprinted polymers .
- Method : The 3-aminophenyl boronic acid (APBA), pyrrole (Py), polythiophene (PTh), and aniline (ANI)-based electroactive monomers are polymerized to produce these conductive polymers .
- Results : The results of the study are not provided in the source .
4. Preparation of Aromatic Polyimides
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the preparation of aromatic polyimides . These polyimides are soluble in various solvents and exhibit excellent thermal stability, making them attractive for practical applications .
- Method : The polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4′-oxydiphthalic anhydride (ODPA) .
- Results : The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides . The obtained polyimides were soluble in various solvents, such as N -methyl-2-pyrrolidone (NMP), N, N -dimethylacetamide (DMAc), N, N -dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH 3 ). These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .
5. Sensing Applications
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
6. Synthesis of Conductive Molecularly Imprinted Polymers
- Application : N-(3-aminophenyl)-2-phenylacetamide is used in the synthesis of conductive molecularly imprinted polymers .
- Method : The 3-aminophenyl boronic acid (APBA), pyrrole (Py), polythiophene (PTh), and aniline (ANI)-based electroactive monomers are polymerized to produce these conductive polymers .
- Results : The results of the study are not provided in the source .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXUGYVWKQUGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429186 | |
| Record name | N-(3-aminophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-phenylacetamide | |
CAS RN |
85856-32-2 | |
| Record name | N-(3-aminophenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)


![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
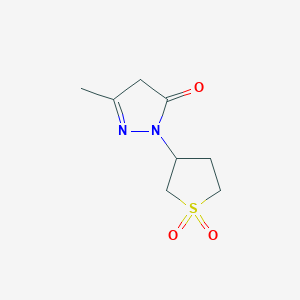
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)


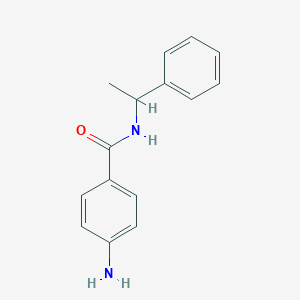
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
